N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide
Description
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents: a benzo[d][1,3]dioxol-5-ylmethyl group at the N1 position and a 3-phenylpropyl chain at the N2 position. Applications may include flavoring agents or pharmaceuticals, inferred from patents listing similar oxalamides .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-10-4-7-14-5-2-1-3-6-14)19(23)21-12-15-8-9-16-17(11-15)25-13-24-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXIEWPDORTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl and 3-phenylpropyl precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Oxalamide Derivatives
The target compound’s structural uniqueness lies in its combination of a lipophilic 3-phenylpropyl chain and an electron-rich benzo[d][1,3]dioxole group. Key comparisons with structurally related oxalamides include:
Key Observations :
- Aromatic Moieties: The benzo[d][1,3]dioxole group in the target compound may confer metabolic resistance similar to No. 1767, which avoids amide hydrolysis .
Metabolic Stability and Biotransformation Pathways
Metabolic studies on related compounds reveal critical trends:
Table 2: Metabolic Profiles of Oxalamides and Carboxamides
Key Insights :
- Amide Bond Stability: Oxalamides (e.g., No. 1768) resist hydrolysis, contrasting with carboxamides (e.g., No. 1767), which undergo ester cleavage. This suggests the target compound’s amide bond is similarly stable, favoring prolonged biological activity .
- Role of Substituents: The benzo[d][1,3]dioxole group may undergo cytochrome P450-mediated oxidation, analogous to metabolic pathways observed in No. 1767 .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy in different biological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from the reaction of benzo[d][1,3]dioxole derivatives with oxalamide precursors. The detailed synthetic pathway includes:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving appropriate phenolic compounds.
- Oxalamide formation : The oxalamide group is introduced via amide coupling reactions with 3-phenylpropylamine.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Studies indicate that it may act as an inhibitor or modulator of enzyme activities related to various metabolic pathways, potentially affecting signal transduction and gene expression processes .
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in vitro with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicates that modifications to the dioxole and phenylpropyl groups can enhance or diminish its cytotoxic effects .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Study 1: Anticancer Activity
In a study published by MDPI, this compound was tested against several cancer cell lines. The results showed that the compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of this compound. Using DPPH scavenging assays, it was found to exhibit moderate antioxidant activity, suggesting that it may help mitigate oxidative stress in cellular environments .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide?
- Methodological Answer : The compound is synthesized via a two-step oxalamide formation. First, oxalyl chloride reacts with benzo[d][1,3]dioxol-5-ylmethylamine to form an intermediate acyl chloride. This intermediate then couples with 3-phenylpropylamine under basic conditions (e.g., triethylamine in dichloromethane). Purification typically involves silica gel chromatography, yielding >90% purity. Reaction monitoring via TLC and confirmation by H NMR are critical to ensure correct intermediate formation .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on H and C NMR to identify key signals, such as the oxalamide carbonyl (δ ~165–170 ppm) and aromatic protons from the benzodioxole moiety (δ ~6.7–7.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ for CHNO). Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., SK-MEL-28, MDA-MB-231) using MTT assays is standard. For enzyme inhibition studies, fluorometric or colorimetric assays (e.g., CYP3A4 inhibition at 10 µM) are employed. Dose-response curves (IC) are generated using serial dilutions (1 nM–100 µM). Positive controls (e.g., doxorubicin for cytotoxicity) validate assay reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Methodological Answer : Solvent selection (e.g., THF vs. dichloromethane) and stoichiometric ratios (amine:oxalyl chloride = 1:1.1) are critical. Microwave-assisted synthesis at 60°C for 30 minutes enhances reaction efficiency. Post-reaction quenching with ice-cold water minimizes byproduct formation. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor intermediate formation in real time .
Q. What strategies resolve discrepancies in biological activity data across different cell lines?
- Methodological Answer : Contradictory results may arise from cell line-specific metabolism or off-target effects. Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation). Pharmacokinetic studies (e.g., plasma stability, membrane permeability via Caco-2 monolayers) identify bioavailability issues. Computational docking (e.g., AutoDock Vina) predicts binding to alternate targets like G-quadruplex DNA .
Q. How are structure-activity relationships (SAR) systematically investigated for this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the benzodioxole (e.g., replacing with dimethoxybenzyl) or 3-phenylpropyl (e.g., branching with cyclohexyl) groups. Biological testing against a panel of targets (e.g., kinases, ion channels) identifies key pharmacophores. Free-Wilson analysis quantifies contributions of substituents to activity. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions .
Q. What advanced analytical methods address co-eluting impurities in HPLC analysis?
- Methodological Answer : Use ultra-HPLC (UHPLC) with sub-2 µm particles for higher resolution. Tandem mass spectrometry (LC-MS/MS) in MRM mode differentiates impurities via unique fragmentation patterns. Orthogonal methods like capillary electrophoresis (CE) or 2D NMR (HSQC, HMBC) resolve structural ambiguities. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are employed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
